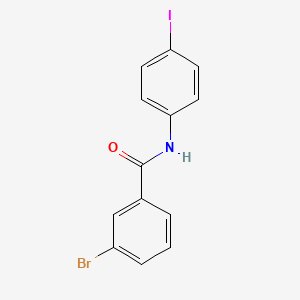![molecular formula C20H10BrCl2N3O3 B11552325 N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11552325.png)
N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-(4-BROMO-3-NITROPHENYL)-N-[2-(2,5-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a combination of bromine, nitro, dichlorophenyl, and benzoxazole groups, making it a subject of interest in synthetic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-BROMO-3-NITROPHENYL)-N-[2-(2,5-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to achieve the final product. Common synthetic routes include:
Nitration and Bromination: The initial steps involve nitration and bromination of the phenyl ring to introduce nitro and bromo groups.
Formation of Benzoxazole Ring: This step involves cyclization reactions to form the benzoxazole ring.
Condensation Reaction: The final step is a condensation reaction between the intermediate compounds to form the imine linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(4-BROMO-3-NITROPHENYL)-N-[2-(2,5-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas or metal hydrides.
Substitution: The bromo group can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution of the bromo group can introduce various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
(E)-1-(4-BROMO-3-NITROPHENYL)-N-[2-(2,5-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of (E)-1-(4-BROMO-3-NITROPHENYL)-N-[2-(2,5-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Heparinoid: A compound similar to heparin, found in marine organisms and used for its anticoagulant properties.
Uniqueness
(E)-1-(4-BROMO-3-NITROPHENYL)-N-[2-(2,5-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry and material science.
Properties
Molecular Formula |
C20H10BrCl2N3O3 |
|---|---|
Molecular Weight |
491.1 g/mol |
IUPAC Name |
1-(4-bromo-3-nitrophenyl)-N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]methanimine |
InChI |
InChI=1S/C20H10BrCl2N3O3/c21-15-4-1-11(7-18(15)26(27)28)10-24-13-3-6-19-17(9-13)25-20(29-19)14-8-12(22)2-5-16(14)23/h1-10H |
InChI Key |
LJHBMAJHKQULPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C=NC2=CC3=C(C=C2)OC(=N3)C4=C(C=CC(=C4)Cl)Cl)[N+](=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11552256.png)
![N-[2-(octadecylsulfanyl)ethyl]-2-phenylacetamide](/img/structure/B11552269.png)
![5,8-dinitro-2-(3-nitrophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11552271.png)
![2-Methoxy-4-[(E)-({2-[(3,4,5-trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl furan-2-carboxylate](/img/structure/B11552274.png)

![4-{[(E)-(3-chloro-4-methoxyphenyl)methylidene]amino}-2-(4-methyl-1,3-benzoxazol-2-yl)phenol](/img/structure/B11552280.png)
![2-(4-bromonaphthalen-1-yl)-N'-[(3E)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11552282.png)
![Bis[2-(4-nitrophenyl)-2-oxoethyl] benzene-1,3-dicarboxylate](/img/structure/B11552297.png)
![Ethyl 1-[2-(acetylamino)ethyl]-6-bromo-5-methoxy-2-methyl-1H-indole-3-carboxylate](/img/structure/B11552304.png)
![2-[(2E)-2-(3,4-dichlorobenzylidene)hydrazinyl]-N-(2-ethoxyphenyl)-2-oxoacetamide](/img/structure/B11552315.png)
![2,4-dibromo-6-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3,4,5-trimethoxybenzoate](/img/structure/B11552323.png)
![2-[(E)-{[(4-Benzamidophenyl)formamido]imino}methyl]phenyl 2,4-dichlorobenzoate](/img/structure/B11552329.png)
![2-[(4-bromobenzyl)sulfanyl]-N'-[(E)-(4-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11552341.png)
![N'-[(E)-{4-[(4-bromobenzyl)oxy]-3-ethoxyphenyl}methylidene]-2,4-dichlorobenzohydrazide](/img/structure/B11552347.png)
